3-(4-Nitrophenylsulfonamido)propanoic acid

Description

Contextualization within the Landscape of Sulfonamide Chemistry and Propanoic Acid Derivatives

3-(4-Nitrophenylsulfonamido)propanoic acid is a molecule that belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine group. ontosight.ai Historically, sulfonamides were among the first antimicrobial drugs to be widely used, and they continue to be a cornerstone in the development of new therapeutic agents. ontosight.ainih.gov The sulfonamide functional group is a key feature in a wide array of pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents. cymitquimica.commdpi.com

This compound is also a derivative of propanoic acid, a simple carboxylic acid. chemimpex.com Propanoic acid and its derivatives are prevalent in biological systems and are utilized as building blocks in the synthesis of more complex molecules. nih.gov The combination of the sulfonamide group with the propanoic acid backbone in this compound creates a molecule with a unique set of chemical properties that are of interest to medicinal chemists. ontosight.ai

Structural Framework and Pharmacophoric Significance in Chemical Biology

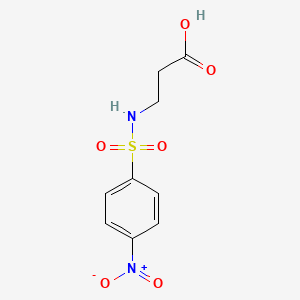

The structural framework of this compound consists of a 4-nitrophenylsulfonyl group attached to the nitrogen atom of a β-alanine backbone. ontosight.ai This structure possesses several key features, known as pharmacophores, which are regions of the molecule that can interact with biological targets such as proteins and enzymes.

The key pharmacophoric features include:

The Sulfonamide Group (-SO₂NH-): This group is a versatile hydrogen bond donor and acceptor, allowing it to form strong interactions with biological macromolecules. ontosight.ai

The Carboxylic Acid Group (-COOH): This acidic moiety can participate in ionic interactions and hydrogen bonding, which is often crucial for the binding of a drug to its target.

The Aromatic Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule and may be involved in specific interactions with biological targets.

The presence of these groups in a defined spatial arrangement makes this compound and its derivatives promising candidates for the development of new bioactive molecules. mdpi.com

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 179174-23-3 |

| Molecular Formula | C₉H₁₀N₂O₆S |

| Molecular Weight | 274.25 g/mol |

| InChIKey | WBULOUVRHAKHDN-UHFFFAOYSA-N |

| ChEMBL ID | CHEMBL1997402 |

Emerging Role as a Research Scaffold for Novel Compound Development

A research scaffold is a core chemical structure that can be systematically modified to create a library of related compounds with diverse properties. This compound is increasingly being recognized for its potential as such a scaffold. mdpi.com Its synthetic accessibility allows for modifications at several positions, including the aromatic ring, the sulfonamide nitrogen, and the carboxylic acid.

Research on related propanoic acid derivatives has demonstrated their potential as scaffolds for developing new antimicrobial and anticancer agents. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising activity against multidrug-resistant bacteria and fungi, as well as certain cancer cell lines. These findings underscore the potential utility of the propanoic acid scaffold in medicinal chemistry.

While detailed biological studies on this compound itself are not widely reported in the literature, the known biological activities of structurally similar compounds suggest that it is a promising starting point for the design and synthesis of new therapeutic agents. ontosight.ai The table below presents research findings on the biological activities of various propanoic acid derivatives, illustrating the potential of this chemical class.

| Compound Class | Biological Activity Investigated | Reference |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Antimicrobial (antibacterial and antifungal) | |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Anticancer and Antioxidant | |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-yl)Amino]Propanoic Acid Derivatives | Anticancer (targeting SIRT2 and EGFR) | |

| 1,2,4-Triazole Derivatives with Propanoic Acid Moiety | Anti-inflammatory, Antibacterial, and Anthelmintic |

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-nitrophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O6S/c12-9(13)5-6-10-18(16,17)8-3-1-7(2-4-8)11(14)15/h1-4,10H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBULOUVRHAKHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327023 | |

| Record name | 3-(4-Nitrophenylsulfonamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179174-23-3 | |

| Record name | 3-(4-Nitrophenylsulfonamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Characterization Techniques for Research on 3 4 Nitrophenylsulfonamido Propanoic Acid

Spectroscopic Analysis for Elucidating Molecular Structure and Purity

Spectroscopic techniques are indispensable for probing the molecular architecture of 3-(4-Nitrophenylsulfonamido)propanoic acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy analysis of this compound allows for the identification and characterization of the different proton environments within the molecule. The aromatic protons of the nitrophenyl group typically appear as distinct doublets in the downfield region of the spectrum due to the electron-withdrawing nature of the nitro and sulfonyl groups. The protons of the propanoic acid chain will exhibit characteristic multiplets, with their chemical shifts influenced by adjacent functional groups.

¹³C NMR Spectroscopy complements the proton NMR data by providing insights into the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom, including the carboxyl carbon, the aliphatic carbons of the propanoic acid moiety, and the aromatic carbons of the 4-nitrophenyl group. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

| ¹H NMR Data | |

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 8.42 (d, J=8.9 Hz, 2H), 8.05 (d, J=8.9 Hz, 2H) |

| -CH₂- (alpha to COOH) | 2.65 (t, J=6.4 Hz, 2H) |

| -CH₂- (beta to COOH) | 3.51 (t, J=6.4 Hz, 2H) |

| -NH- | 8.35 (s, 1H) |

| -COOH | 12.2 (br s, 1H) |

| ¹³C NMR Data | |

| Assignment | Chemical Shift (ppm) |

| Carboxyl Carbon (-COOH) | 172.8 |

| Aromatic C (C-SO₂) | 144.9 |

| Aromatic C (C-NO₂) | 150.1 |

| Aromatic C (CH, ortho to SO₂) | 128.6 |

| Aromatic C (CH, ortho to NO₂) | 124.5 |

| Aliphatic C (-CH₂-N) | 40.2 |

| Aliphatic C (-CH₂-COOH) | 33.5 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry can provide the exact molecular formula.

Upon ionization, the molecule undergoes characteristic fragmentation. Key fragmentation pathways often involve the cleavage of the sulfonamide bond, the loss of the nitro group, and the decarboxylation of the propanoic acid side chain. The resulting fragment ions are indicative of the compound's structure. For instance, a prominent peak corresponding to the 4-nitrophenylsulfonyl cation is commonly observed.

| Mass Spectrometry Data | |

| Fragment Ion | m/z (Mass-to-Charge Ratio) |

| [M-H]⁻ (Molecular Ion) | 273.0 |

| [M-NO₂]⁻ | 227.0 |

| [M-COOH]⁻ | 228.0 |

| [C₆H₄NO₂S]⁻ | 184.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key functional groups and their expected absorption regions include the broad O-H stretch of the carboxylic acid, the N-H stretch of the sulfonamide, the strong C=O stretch of the carboxyl group, the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl group, and the characteristic stretches of the nitro group (NO₂).

| FTIR Data | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| N-H (Sulfonamide) | 3350-3250 |

| C=O (Carboxylic Acid) | 1720-1680 |

| S=O (Sulfonyl) | 1350-1300 and 1160-1120 |

| N-O (Nitro) | 1530-1500 and 1360-1320 |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantitative determination. These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed.

A typical HPLC method would involve a gradient elution, where the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acidic modifier like formic or trifluoroacetic acid) is varied over time to achieve optimal separation of the target compound from any starting materials, by-products, or degradation products. Detection is often performed using a UV detector, set at a wavelength where the nitrophenyl chromophore exhibits strong absorbance.

Gas Chromatography (GC) Applications in Related Propanoic Acid Analysis

Gas Chromatography (GC) is a robust analytical technique for the separation and quantification of volatile and thermally stable compounds. While direct GC analysis of a molecule like this compound is challenging due to its low volatility and potential for thermal degradation, GC methods are widely applied to the analysis of related, more volatile propanoic acid derivatives and sulfonamides. nsf.govnih.gov These applications often require a derivatization step to increase the analyte's volatility and improve chromatographic performance. nsf.gov

For the analysis of volatile carboxylic acids (VCAs), including propanoic acid, GC is a common method. nsf.gov To overcome issues like poor peak shape caused by the free carboxyl group, derivatization is frequently employed. nsf.gov Techniques such as alkylation or acylation convert the carboxylic acid into a more volatile ester form, making it suitable for GC analysis. nsf.gov For instance, a method for determining propionic acid and its salts in food involves extraction and detection by a GC system equipped with a Flame Ionization Detector (FID). chrom-china.com The samples are separated on specialized columns, such as the polar HP-INNOWAX column, which is based on polyethylene (B3416737) glycol (PEG). nsf.govchrom-china.com Another approach uses porous polymer beads, which allow for the direct injection of aqueous solutions of free acids without a liquid phase. cerealsgrains.org

In the context of sulfonamides, GC has also been utilized, often coupled with specific detectors. One study describes the analysis of nine different sulfonamides using GC with atomic emission detection. nih.gov This method involved converting the sulfonamides into their N1-methylated derivatives to ensure they were volatile enough for GC analysis. nih.gov This highlights the necessity of derivatization for analyzing complex molecules containing sulfonamide groups.

The general approach for analyzing a related propanoic acid derivative via GC would involve the following steps:

Extraction : The analyte is first extracted from its matrix. Common techniques include liquid-liquid extraction using solvents like ethyl acetate. chrom-china.com

Derivatization : The extracted analyte, particularly the carboxylic acid group, is chemically modified to increase its volatility. A common reagent for this purpose is pentafluorobenzyl bromide (PFBBr). nih.gov

Separation : The derivatized sample is injected into the GC, where it is separated on a capillary column. The choice of column is critical; polar stationary phases like acid-modified PEG (e.g., FFAP) or zwitterionic liquid stationary phases have been shown to provide good separation and peak symmetry for volatile carboxylic acids. nsf.gov

Detection : As the separated components elute from the column, they are detected by a suitable detector. The Flame Ionization Detector (FID) is common for organic compounds, while a Mass Spectrometer (MS) can provide both quantification and structural identification. cerealsgrains.orgnih.gov

| Parameter | Condition Example 1 chrom-china.com | Condition Example 2 nih.gov |

|---|---|---|

| Column | HP-INNOWAX | DB-225ms hyphenated with DB-5ms |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Derivatization | Not specified (direct analysis) | Pentafluorobenzyl bromide (PFBBr) |

| Injector Temperature | Not specified | 220 °C |

| Oven Program | Not specified | Initial 80°C, ramped to 220°C |

X-ray Crystallography in Determining Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information about molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing, known as the supramolecular architecture. nih.govmdpi.com

Single Crystal X-ray Diffraction of 3-((3-Nitrophenyl)sulfonamido)propanoic Acid Cocrystals

Single-crystal X-ray diffraction (SCXRD) offers unparalleled detail regarding the solid-state structure of a compound. While a structure for this compound itself is not detailed in the search results, a cocrystal of its isomer, 3-((3-Nitrophenyl)sulfonamido)propanoic acid, with 4,4′-bipyridine has been successfully characterized. scispace.com Cocrystals are multi-component solids where different molecules are held together in the same crystal lattice by non-covalent interactions. acs.orgresearchgate.net

The synthesis of this cocrystal was achieved by reacting 3-((3-nitrophenyl)sulfonamido)propanoic acid and 4,4′-bipyridine in a solution of N,N-dimethylformamide and water, followed by slow evaporation. scispace.com The resulting yellow block-shaped crystals were analyzed using a Bruker APEX-II diffractometer with Mo Kα radiation. scispace.com

The analysis revealed that the cocrystal belongs to the monoclinic crystal system with the space group P21/n. scispace.com The precise dimensions of the unit cell, which is the basic repeating unit of the crystal lattice, were determined. scispace.com This structural solution provides the exact atomic coordinates, bond lengths, and bond angles of both the sulfonamide and the 4,4′-bipyridine molecules within the crystal. scispace.com

| Parameter | Value |

|---|---|

| Chemical Formula | C19H18N4O6S |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.343(4) |

| b (Å) | 7.367(3) |

| c (Å) | 31.532(14) |

| β (°) | 97.398(8) |

| Volume (ų) | 1921.8(14) |

| Temperature (K) | 296.15 |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking Phenomena

The stability and structure of molecular crystals, including the cocrystal of 3-((3-nitrophenyl)sulfonamido)propanoic acid with 4,4′-bipyridine, are dictated by a variety of non-covalent intermolecular interactions. nih.govresearchgate.net Among the most significant of these are hydrogen bonds and π-stacking interactions. rsc.orgresearchgate.net Crystal engineering, a subset of supramolecular chemistry, focuses on understanding and utilizing these interactions to design new solid materials with desired properties. nih.gov

Hydrogen Bonding: Hydrogen bonds are strong, directional interactions that occur between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In sulfonamide-containing molecules, the sulfonamide group itself provides both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens). acs.orgresearchgate.net The carboxylic acid group of the propanoic acid moiety is also a potent hydrogen bond donor (O-H) and acceptor (C=O). In cocrystals, these groups can form predictable patterns, or supramolecular synthons, with coformer molecules like 4,4′-bipyridine, which contains nitrogen atoms that act as hydrogen bond acceptors. nih.govscispace.com A detailed analysis of the crystal structure of the 3-((3-nitrophenyl)sulfonamido)propanoic acid cocrystal would reveal a network of these hydrogen bonds, linking the constituent molecules into a stable three-dimensional architecture.

Investigations into the Biological Activity of 3 4 Nitrophenylsulfonamido Propanoic Acid and Its Research Analogs in Vitro and Mechanistic Focus

Antimicrobial Research Pathways (In Vitro Studies)

The core structure of 3-(4-nitrophenylsulfonamido)propanoic acid suggests potential for a range of antimicrobial activities, a hypothesis supported by studies on related propanoic acid and sulfonamide derivatives.

Evaluation of Antibacterial Efficacy Against ESKAPE Pathogens and Multi-Drug Resistant Strains

While specific studies on the antibacterial efficacy of this compound are not extensively detailed in publicly available research, investigations into structurally similar compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have shown promising results against challenging bacterial pathogens. The ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a major focus of antimicrobial research due to their high rates of antibiotic resistance.

Research into a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed structure-dependent antimicrobial activity against ESKAPE group bacteria. mdpi.comnih.gov For instance, certain hydrazone derivatives containing heterocyclic substituents demonstrated the most potent and broad-spectrum activity. mdpi.com These compounds exhibited significant efficacy against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. mdpi.com

| Compound Type | Bacterial Group | Observed Activity |

|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | ESKAPE Pathogens | Structure-dependent activity |

| Hydrazone derivatives with heterocyclic substituents | Gram-positive and Gram-negative pathogens | Potent and broad-spectrum activity |

Antifungal Research: Spectrum and Potency Against Candida Species

The antifungal potential of compounds related to this compound has also been a subject of investigation, particularly against various Candida species, which are common causes of opportunistic fungal infections.

Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated substantial activity against drug-resistant Candida species, including the emerging pathogen Candida auris. mdpi.comnih.gov The minimum inhibitory concentrations (MICs) for some of these derivatives were found to be as low as 0.5 µg/mL. mdpi.com Interestingly, initial compounds in this series showed no antifungal activity, but chemical modifications, such as the introduction of hydrazone moieties with heterocyclic substituents, greatly enhanced their efficacy against these fungal pathogens. mdpi.comnih.gov

| Compound Series | Fungal Species | MIC Range (µg/mL) |

|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Drug-resistant Candida species (including C. auris) | 0.5 - 64 |

Exploration of Antiviral and Antimalarial Activities in Research Models

The benzenesulfonamide (B165840) core of this compound is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiviral and antimalarial effects.

Antiviral Activity: Research on benzenesulfonamide derivatives has led to the identification of potent inhibitors of viral replication. For example, structural optimization of salicylamide-based hemagglutinin (HA) inhibitors resulted in benzenesulfonamide derivatives with effective anti-influenza activity. nih.gov These compounds act by inhibiting the fusion of the virus with the host endosome membrane. nih.gov Furthermore, benzenesulfonamide-containing phenylalanine derivatives have been developed as novel inhibitors of the HIV-1 capsid protein (CA), demonstrating a dual-stage inhibition profile in the viral life cycle. nih.gov

Antimalarial Activity: The sulfonamide moiety has a historical significance in antimalarial drug discovery, with compounds like sulfadoxine being a key component of combination therapies. tandfonline.com More recent research has focused on synthesizing novel benzenesulfonamide derivatives with improved antimalarial potency. For instance, a series of chiral and achiral benzenesulfonamides incorporating 1,3,4-oxadiazole moieties have been synthesized and screened for their activity against Plasmodium berghei in mice. tandfonline.comtandfonline.com Some of these compounds were also found to inhibit heme polymerization, a critical process for the malaria parasite's survival. tandfonline.com

Enzyme Inhibition Studies at the Molecular Level

The biological activities of sulfonamide-based compounds are often attributed to their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens.

Inhibition of Folic Acid Synthesis Pathway Enzymes in Bacterial Systems

A primary and well-understood mechanism of action for sulfonamide antibacterials is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. nih.govcnr.itwikipedia.org Bacteria must synthesize their own folic acid, an essential cofactor for the synthesis of nucleic acids and certain amino acids. wikipedia.org In contrast, mammals obtain folic acid from their diet, making this pathway an excellent target for selective toxicity. wikipedia.org

Sulfonamides, being structural analogs of p-aminobenzoic acid (PABA), a natural substrate of DHPS, act as competitive inhibitors of the enzyme. wikipedia.org By binding to the active site of DHPS, they prevent the condensation of PABA with dihydropterin pyrophosphate, thereby halting the production of dihydropteroic acid and, consequently, folic acid. nih.govcnr.it This bacteriostatic action prevents bacterial growth and replication. wikipedia.org The development of resistance often involves mutations in the DHPS enzyme that reduce the binding affinity of sulfonamides. cnr.it

Modulation of Carbonic Anhydrase Activity

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.govtandfonline.comacs.orgacs.orgnih.gov

Research has shown that novel series of benzenesulfonamide-triazole conjugates can effectively inhibit various human carbonic anhydrase (hCA) isoforms, with a particular sensitivity observed for the tumor-associated hCA IX. tandfonline.com The inhibitory activity of these compounds is typically in the nanomolar range. nih.govacs.orgnih.gov For instance, studies on benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides have reported inhibition constants in the low nanomolar to subnanomolar range against the tumor-associated hCA IX and XII isoforms. nih.govacs.org The mechanism of inhibition involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. tandfonline.com

| Compound Class | Target Enzyme | Inhibition Constants (Ki) |

|---|---|---|

| Benzenesulfonamide-triazole conjugates | hCA IX | Low nanomolar range |

| Benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides | hCA IX and hCA XII | Low nanomolar to subnanomolar range |

Leucyl-tRNA Synthetase (LeuRS) Inhibition Mechanisms

Leucyl-tRNA synthetase (LeuRS) is a critical enzyme in protein biosynthesis, responsible for attaching the amino acid leucine to its corresponding tRNA. rsc.org Inhibition of this enzyme halts protein synthesis, making it a key target for antimicrobial agents. rsc.org While this compound itself has not been extensively documented as a direct LeuRS inhibitor, the broader class of sulfonamides has been investigated for this activity.

N-Leucinyl benzenesulfonamides, for instance, have been identified as a potent class of inhibitors of E. coli LeuRS. lu.lvnih.gov These compounds exhibit remarkable selectivity for the bacterial enzyme over its human and S. aureus counterparts. lu.lvsgul.ac.uk The simplest analog in one study, N-leucinyl benzenesulfonamide, demonstrated high affinity for E. coli LeuRS and showed antibacterial activity against Gram-negative pathogens, marking it as a promising template for further drug discovery. lu.lvsgul.ac.uk

General mechanisms for LeuRS inhibition by various compounds include:

Adduct Formation: A prominent mechanism, particularly for benzoxaborole compounds, is the "oxaborole tRNA trapping" (OBORT) mechanism. nih.govacs.org In this process, the inhibitor forms a stable adduct with the terminal adenosine of the tRNA molecule within the enzyme's editing site, effectively trapping it and preventing the completion of the aminoacylation reaction. nih.govacs.orgnih.gov

Competitive Inhibition: Some inhibitors function by directly competing with the natural substrates (leucine, ATP, or tRNA) for binding to the enzyme's active sites.

While the sulfonamide moiety is present in known LeuRS inhibitors, a nitrophenylsulfonamide-substituted benzoxaborole known as PT638 was found to have potent antibacterial activity without inhibiting LeuRS, suggesting its mechanism of action lies elsewhere. nih.govacs.org This highlights that the specific biological targets can be highly dependent on the complete chemical structure, not just a single functional group.

Investigation of Other Specific Enzyme Target Engagements (e.g., Acetylcholinesterase, Pancreatic Lipase in Related Structures)

Research into structurally related sulfonamides has revealed engagement with other significant enzyme targets, suggesting potential activities for this compound.

Acetylcholinesterase (AChE) Inhibition Acetylcholinesterase is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. nih.gov Its inhibition leads to an accumulation of acetylcholine, which is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Studies on 4-phthalimidobenzenesulfonamide derivatives, which share the sulfonamide core, have shown them to be inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several of these compounds displayed high selectivity for AChE, with molecular docking studies indicating that they can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Pancreatic Lipase (PL) Inhibition Pancreatic lipase is the primary enzyme responsible for digesting dietary fats in the small intestine. wikipedia.org Inhibiting this enzyme can reduce fat absorption and is a strategy for managing obesity. nih.gov The sulfonamide scaffold has been identified as a promising feature for PL inhibitors. Research on various sulfonamide and sulfonylurea derivatives has demonstrated their potential to inhibit pancreatic lipase, suggesting that this class of compounds warrants further investigation for anti-obesity applications. The active site of pancreatic lipase typically includes a catalytic triad of serine, histidine, and aspartic acid residues, which are key targets for inhibitors. nih.gov

Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives on Enzyme Targets

| Compound Class | Enzyme Target | Reported IC50 Values | Reference |

| 4-Phthalimidobenzenesulfonamides | Acetylcholinesterase (AChE) | 1.35 µM (most potent compound) | N/A |

| 4-Phthalimidobenzenesulfonamides | Butyrylcholinesterase (BuChE) | 13.41 µM (most potent compound) | N/A |

| Oat Bran Peptides (for comparison) | Pancreatic Lipase | 85.4 µM (Peptide P3) | nih.gov |

Receptor Binding and Molecular Interaction Research

Direct receptor binding studies for this compound are not extensively available in the public domain. However, the structural components of the molecule suggest potential interactions with certain receptor families. The propanoic acid moiety is a feature of ligands for various receptors. For example, α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid is the namesake agonist for AMPA receptors, a major type of excitatory glutamate receptor in the central nervous system. nih.gov

Elucidation of Mechanisms of Biological Action (In Vitro Studies)

The presence of a 4-nitrophenyl group makes this compound a candidate for acting as a prodrug, a molecule that is inactive until converted into a cytotoxic form. This activation is often achieved by bacterial nitroreductase (NTR) enzymes. ackerleylab.com

Bacterial nitroreductases, such as NfsA and NfsB from E. coli, are flavoenzymes that catalyze the reduction of nitroaromatic compounds in an oxygen-insensitive manner. oup.comebi.ac.uk The mechanism is a ping-pong bi-bi redox reaction:

First, the enzyme's flavin mononucleotide (FMN) cofactor is reduced by accepting a pair of electrons (as a hydride ion) from a nicotinamide cofactor like NADPH or NADH. ackerleylab.comebi.ac.uk

The reduced FMN then transfers these electrons to the nitroaromatic substrate (the prodrug). ackerleylab.com This is a two-electron reduction that converts the strongly electron-withdrawing nitro group (-NO₂) into a nitroso (-NO) and subsequently into a highly reactive, electron-rich hydroxylamine (-NHOH) derivative. oup.comnih.gov

This conversion acts as an "electronic switch," pushing electron density back into the aromatic ring and activating latent cytotoxic functionalities. ackerleylab.com The resulting hydroxylamine is often the final, cell-killing product, capable of causing DNA damage through alkylation or cross-linking. ebi.ac.uknih.gov

This targeted activation is a cornerstone of gene-directed enzyme prodrug therapy (GDEPT), where the gene for a bacterial nitroreductase is delivered specifically to cancer cells, rendering them uniquely sensitive to a subsequently administered nitroaromatic prodrug. oup.commdpi.com

The biological action of this compound can induce a range of cellular responses depending on which pathways are engaged.

If activated by nitroreductases, the resulting cytotoxic metabolites can induce significant cellular stress and damage. The primary mechanism of toxicity for activated nitroaromatics is damage to DNA and proteins, leading to cell cycle arrest and apoptosis. ebi.ac.uk In vitro studies on various nitroaromatic compounds have shown that their cytotoxicity is often linked to their reduction potential and the generation of reactive species. nih.govoup.com

Beyond direct cytotoxicity, the compound or its metabolites could modulate cellular signaling pathways. The cytotoxicity of some nitroaromatic compounds in mammalian cells has been linked to redox cycling and the generation of oxidative stress. lmaleidykla.ltresearchgate.net This occurs when the reduced nitro compound reacts with molecular oxygen to form superoxide radicals, initiating a cascade of reactive oxygen species (ROS) that can damage cellular components and disrupt signaling. This can trigger inflammatory responses and other stress-related pathways. For instance, related phenolic compounds have been shown to suppress macrophage foam cell formation by modulating lipid metabolism and inhibiting inflammation through pathways like NF-κB.

Structure Activity Relationship Sar Studies and Rational Design of 3 4 Nitrophenylsulfonamido Propanoic Acid Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The nitrophenyl group is a critical component of the 3-(4-Nitrophenylsulfonamido)propanoic acid scaffold, and modifications to this moiety significantly influence biological activity. The position of the nitro group on the phenyl ring is a key determinant of efficacy. Generally, for sulfonamides, the arrangement of substituents on the aromatic ring is vital, with the para-position often being crucial for optimal activity. acu.edu.in

Furthermore, replacing the nitro group with other substituents can drastically alter the compound's biological effects. Electron-withdrawing groups, like the nitro group, are known to influence the acidity of the sulfonamide N-H group, which can be important for target binding. acu.edu.in Replacing it with electron-donating groups (e.g., methoxy) or halogens (e.g., bromo, chloro) would modulate this acidity and introduce different steric and hydrophobic interactions. For instance, SAR studies on other sulfonamides have shown that the presence of electron-withdrawing groups like -Br and -CF3 on the phenyl ring can enhance antibacterial activity. acu.edu.in

A hypothetical SAR study on the nitrophenyl moiety could yield data similar to that shown in Table 1, illustrating the expected impact of such modifications.

Table 1: Hypothetical Biological Activity of Nitrophenyl Moiety Analogs

| Compound ID | R1 (Position 4) | R2 (Other Positions) | Relative Potency (%) | Selectivity Index |

|---|---|---|---|---|

| Parent | -NO₂ | H | 100 | 10.0 |

| 1a | -NH₂ | H | 60 | 8.5 |

| 1b | -Cl | H | 85 | 12.3 |

| 1c | -OCH₃ | H | 45 | 6.2 |

| 1d | -CF₃ | H | 110 | 15.1 |

| 1e | H | 3-NO₂ | 70 | 7.9 |

The propanoic acid portion of the molecule provides a crucial acidic feature and a flexible linker. Its length, rigidity, and substitution pattern are pivotal for orienting the molecule within a target's binding site. SAR studies on related N-acyl-beta-alanine amides have demonstrated that while the acyl moiety can be varied, the core amino acid structure is often essential for maintaining antiproliferative activity. nih.gov

Modifications to the propanoic acid chain can include:

Chain Length: Extending or shortening the carbon chain from three carbons (propanoic) to two (acetic) or four (butanoic) would alter the distance between the sulfonamide and the carboxylic acid groups. This spacing is often critical for optimal interaction with target residues.

Substitution: Introducing substituents, such as methyl or phenyl groups, on the alpha or beta carbons of the propanoic acid chain can introduce steric bulk and new hydrophobic interaction points. This can enhance binding affinity but may also introduce chirality, leading to stereoselective activity. For example, studies on aryl propionic acid derivatives have shown that such substitutions can lead to potent anti-inflammatory agents.

Cyclization: Incorporating the chain into a cyclic structure, such as a cyclopropane (B1198618) or piperidine (B6355638) ring, would restrict conformational flexibility. This can lead to an increase in potency if the constrained conformation is the one recognized by the biological target.

Table 2 illustrates the potential effects of these modifications on biological activity, based on general principles observed in related compound series.

Table 2: Hypothetical Biological Activity of Propanoic Acid Chain Analogs

| Compound ID | Chain Modification | Relative Potency (%) |

|---|---|---|

| Parent | -CH₂CH₂COOH | 100 |

| 2a | -CH₂COOH | 50 |

| 2b | -CH₂CH₂CH₂COOH | 80 |

| 2c | -CH(CH₃)CH₂COOH | 120 |

| 2d | -CH(Ph)CH₂COOH | 150 |

| 2e | Esterification (-CH₂CH₂COOCH₃) | 20 |

The sulfonamido (-SO₂NH-) linker is a cornerstone of the molecule's structure, acting as a stable and effective isostere for other functional groups and participating in key hydrogen bonding interactions. researchgate.net Its structural integrity is often vital for biological activity.

Key modifications to this linker include:

N-Alkylation/N-Arylation: Substitution on the sulfonamide nitrogen (N-alkylation or N-arylation) would remove the acidic proton, which is often crucial for binding to metalloenzymes (like carbonic anhydrases) or forming hydrogen bonds with protein backbones. This modification typically leads to a significant loss of activity in many classes of sulfonamide inhibitors.

Linker Replacement: Replacing the sulfonamide group with an amide (-CONH-) or a reversed sulfonamide (-NHSO₂-) would alter the geometry, electronic properties, and hydrogen bonding capacity of the linker. In many cases, replacing the -SO₂NH- group with a -CONH- function has been shown to reduce biological activity.

Bioisosteric Replacement: The sulfonamide group itself can act as a bioisostere of a carboxylic acid. researchgate.net Exploring other bioisosteres for the entire sulfonamido-propanoic acid moiety could lead to novel scaffolds with improved pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) and Homology-Based SAR (HQSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) and Hologram QSAR (HQSAR) are computational techniques used to correlate the physicochemical properties of a series of compounds with their biological activities. niscpr.res.in These models are invaluable for understanding the SAR of sulfonamide derivatives and for predicting the activity of novel, unsynthesized compounds.

In a typical QSAR study of benzenesulfonamide (B165840) derivatives, various molecular descriptors are calculated, including:

Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. niscpr.res.in

Steric Descriptors: Molar refractivity and molecular volume, which describe the size and shape of the molecule.

Hydrophobic Descriptors: The partition coefficient (logP), which quantifies the lipophilicity of the compound and its ability to cross cell membranes.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

For a series of this compound derivatives, a QSAR model could be represented by a mathematical equation, such as:

log(1/IC₅₀) = a(logP) - b(LUMO) + c(Molar Refractivity) + d

Where 'a', 'b', 'c', and 'd' are constants derived from statistical analysis. Such an equation would indicate that high lipophilicity (logP) and high molar refractivity are beneficial for activity, while a high LUMO energy is detrimental.

HQSAR is a 2D QSAR method that uses molecular fragments (holograms) to encode structural information. It does not require 3D alignment of molecules and is useful for generating predictive models based on the presence or absence of specific structural motifs that contribute positively or negatively to the biological activity. Both 3D-QSAR methods like CoMFA and CoMSIA, and 2D methods like HQSAR, have been successfully applied to sulfonamide derivatives to guide the design of more potent inhibitors. researchgate.nettandfonline.com

Principles of Rational Design for Enhanced Bioactivity and Specificity

Rational design leverages the understanding of SAR and the three-dimensional structure of the biological target to create new molecules with improved properties. The goal is to enhance interactions with the target protein while minimizing off-target effects. nih.gov

Key principles for the rational design of this compound derivatives include:

Target-Based Design: If the structure of the biological target is known, molecular docking studies can be performed to predict how derivatives will bind. mdpi.com This allows for the design of modifications that optimize interactions with key amino acid residues in the active site. For example, if a hydrophobic pocket is present, adding a lipophilic substituent to the nitrophenyl ring could enhance binding affinity. If a key hydrogen bond is formed by the sulfonamide NH, this group would be preserved in new designs.

Scaffold Hopping: This strategy involves replacing the core scaffold of the molecule with a structurally different one that maintains the same spatial arrangement of key functional groups. mdpi.com For this compound, one might replace the nitrophenyl ring with a different aromatic or heteroaromatic system that preserves the electronic and steric features required for activity.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to different sites on the target protein and then linking them together to create a more potent lead compound.

Selectivity Enhancement: To improve specificity, designers can exploit structural differences between the intended target and related off-target proteins. For instance, if an off-target protein has a smaller binding pocket, introducing a bulky substituent onto the lead compound can prevent it from binding to the off-target while maintaining affinity for the desired target. researchgate.net

Computational Chemistry and Molecular Modeling Applications in Research on 3 4 Nitrophenylsulfonamido Propanoic Acid

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery to understand how a ligand, such as 3-(4-Nitrophenylsulfonamido)propanoic acid, might interact with a biological target, typically a protein or enzyme.

In a hypothetical docking study, the 3D structure of this compound would be docked into the binding site of a selected target protein. For instance, given the structural similarities to some anti-inflammatory agents or enzyme inhibitors, potential targets could include cyclooxygenase (COX) enzymes or various proteases. The simulation would predict the binding affinity, typically expressed as a docking score, and the specific binding pose of the molecule. Analysis of this pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the target. For example, the sulfonamide group (-SO2NH-) and the carboxylic acid group (-COOH) of the molecule would be expected to form hydrogen bonds, while the nitrophenyl ring could engage in pi-stacking or hydrophobic interactions.

Table 1: Hypothetical Molecular Docking Results for this compound against Selected Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interactions (Hypothetical) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bonds, Hydrophobic interactions |

| Carbonic Anhydrase II | -7.9 | His94, Thr199, Thr200 | Coordination with Zinc, Hydrogen bonds |

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound would provide insights into its molecular geometry, electron distribution, and chemical reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitro group and sulfonamide oxygen atoms would likely be identified as electronegative regions, while the hydrogen atoms of the carboxylic acid and sulfonamide groups would be electropositive.

Table 2: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value (Hypothetical) | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Region prone to electrophilic attack |

| LUMO Energy | -2.5 eV | Region prone to nucleophilic attack |

| HOMO-LUMO Gap | 4.3 eV | Indicates moderate chemical stability |

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

In Silico Screening and Virtual Library Design for Analog Identification

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules with desired properties. If this compound were identified as a "hit" compound with some biological activity, it could be used as a template for virtual screening to find structurally similar compounds (analogs) with potentially improved activity or properties.

Virtual libraries of analogs could be designed by systematically modifying different parts of the parent molecule. For example, the 4-nitrophenyl group could be replaced with other substituted aromatic rings, the propanoic acid chain could be altered in length, or the sulfonamide linker could be modified. These virtual libraries would then be screened against a biological target using techniques like molecular docking to prioritize which new compounds should be synthesized and tested in the laboratory. This approach accelerates the drug discovery process by focusing resources on the most promising candidates.

Predictive Modeling for Biological Activity and Pharmacokinetic Properties (Academic Research Focus)

Predictive modeling in computational chemistry often involves the development of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate variations in the chemical structure of compounds with changes in their biological activity. For a series of analogs of this compound, a QSAR model could be built to predict the activity of new, unsynthesized compounds.

Similarly, computational models can predict pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These in silico models use the chemical structure of a compound to estimate properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. Such predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities before costly experimental work is undertaken. For this compound, ADMET prediction models could estimate its likelihood of being orally absorbed and its potential for metabolism by cytochrome P450 enzymes.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Advanced Derivatives and Conjugates of 3 4 Nitrophenylsulfonamido Propanoic Acid in Chemical Research

Synthesis and Characterization of Novel Sulfonamido-Propanoic Acid Scaffolds

The sulfonamide scaffold is a cornerstone in medicinal chemistry and material science, valued for its wide range of biological activities and its ability to interact with diverse biological targets. researchgate.netnih.gov The synthesis of novel sulfonamide derivatives is a dynamic area of research, driven by the quest for compounds with enhanced properties. researchgate.netresearchgate.net The core structure of 3-(4-nitrophenylsulfonamido)propanoic acid is typically synthesized through the reaction of β-alanine with 4-nitrobenzenesulfonyl chloride. This foundational reaction allows for variations in both the amino acid and the sulfonyl chloride components to create a library of related scaffolds.

Researchers have developed derivatives by modifying the propanoic acid backbone or the nitrophenyl group to fine-tune the molecule's physicochemical properties. For instance, the synthesis of related scaffolds like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been explored to develop novel antimicrobial and anticancer agents. nih.govmdpi.comresearchgate.net

The characterization of these novel scaffolds is a critical step, employing a range of spectroscopic and analytical techniques. Standard methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Infrared (IR) Spectroscopy: This technique helps identify characteristic functional groups, such as the S=O stretching of the sulfonyl group, N-H stretching of the sulfonamide, and C=O stretching of the carboxylic acid.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the newly synthesized compounds.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of structure, including stereochemistry and the arrangement of molecules in the solid state. scispace.com

An example of a related crystal structure analysis involved 3-((3-nitrophenyl)sulfonamido)propanoic acid, an isomer of the title compound, which was co-crystallized with 4,4′-bipyridine. scispace.com This study highlighted the formation of an extended 3D network through hydrogen bonding and π-π stacking interactions. scispace.com Such detailed characterization is essential for understanding the structure-property relationships of these novel scaffolds.

Table 1: Spectroscopic Data for Characterization of Sulfonamide Scaffolds

| Technique | Key Functional Group | Expected Signal/Frequency Range | Reference |

| ¹H NMR | Sulfonamide N-H | Variable chemical shift, often a broad singlet | rsc.org |

| Aromatic C-H | δ 7.0-8.5 ppm | mdpi.com | |

| Propanoic acid CH₂ | δ 2.5-3.5 ppm | mdpi.com | |

| Carboxylic acid O-H | δ 10-13 ppm (broad) | N/A | |

| ¹³C NMR | Carbonyl C=O | δ 170-180 ppm | researchgate.net |

| Aromatic C | δ 120-150 ppm | researchgate.net | |

| IR Spectroscopy | N-H Stretch | 3200-3400 cm⁻¹ | nih.gov |

| S=O Asymmetric/Symmetric Stretch | 1300-1350 cm⁻¹ / 1140-1180 cm⁻¹ | rdd.edu.iq | |

| C=O Stretch | 1680-1725 cm⁻¹ | nih.gov |

Hybrid Molecules Incorporating Other Pharmacophores (e.g., Triazoles, Quinolinones, Chalcones)

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, better efficacy, or a novel mechanism of action. The this compound scaffold has been utilized as a platform for creating such hybrid molecules.

Chalcone (B49325) Hybrids: Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are known for a wide array of biological activities. nih.gov Hybrid molecules combining the sulfonamide moiety with a chalcone framework have been synthesized and investigated. nih.gov For example, a series of sulfonamide-chalcone hybrids were synthesized by combining a trimethoxy chalcone with a sulfonamide group, resulting in compounds with significant antileishmanial activity. nih.gov This work demonstrates the potential of merging the structural features of sulfonamides and chalcones to create potent therapeutic agents. nih.gov

Triazole Hybrids: Triazoles are five-membered heterocyclic rings that are important pharmacophores found in numerous approved drugs. The bioconjugation of phenyl-1,2,4-triazole-3,5-dione analogues to tyrosine residues highlights the reactivity and utility of triazole systems in creating complex biomolecules. nih.gov While direct hybridization with this compound is not extensively detailed in the provided sources, the general principle of combining sulfonamide backbones with bioactive heterocyclic systems is a well-established strategy for developing novel agents. nih.gov

The synthesis of these hybrid molecules often involves multi-step reaction sequences, where the sulfonamido-propanoic acid core is first prepared and then coupled with the other pharmacophore through a suitable linker.

Metal Complexation and Coordination Polymer Formation with Sulfonamido-Propanoic Acids

The presence of multiple donor atoms (oxygen atoms from the carboxylate and sulfonyl groups, and the nitrogen atom of the sulfonamide) makes this compound and its derivatives excellent ligands for constructing metal-organic coordination polymers. scispace.comresearchgate.net These materials are of great interest due to their diverse structures and potential applications in areas like catalysis, gas storage, and materials science. rsc.orgnih.gov

The synthesis of metal complexes and coordination polymers with sulfonamido-propanoic acid ligands is typically achieved through solvothermal or slow evaporation methods. scispace.comnih.gov In a typical synthesis, a metal salt (e.g., nitrates, acetates, or chlorides of transition metals like Mn(II), Ni(II), Cu(II), or Ag(I)) is reacted with the sulfonamide ligand in a suitable solvent system, often a mixture of water and an organic solvent like N,N-dimethylformamide (DMF). scispace.comresearchgate.netmdpi.com

For instance, researchers attempting to construct metal-organic coordination polymers unexpectedly obtained a co-crystal of 3-((3-nitrophenyl)sulfonamido)propanoic acid and 4,4′-bipyridine. scispace.comresearchgate.net The synthesis involved reacting Mn(CH₃COO)₂·4H₂O with the sulfonamide ligand and 4,4′-bipyridine in a DMF/water solution. researchgate.net Other work has described the successful assembly of silver(I) and copper(II) coordination polymers using 4,4′-sulfonyldibenzoic acid, a related sulfonyl-containing ligand. researchgate.net These syntheses demonstrate that the reaction conditions, such as pH, temperature, and solvent, can be controlled to direct the assembly of specific crystalline structures. researchgate.net

In these structures, the sulfonamido-propanoic acid ligand can exhibit various coordination modes, bridging multiple metal centers to form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. scispace.commdpi.com For example, a crystal structure of a related nickel(II) complex with a sulfonamide-glycine ligand and 4,4′-bipyridine showed the ligand coordinating to the metal through the nitrogen and oxygen atoms. researchgate.net In the co-crystal of 3-((3-nitrophenyl)sulfonamido)propanoic acid and 4,4′-bipyridine, while no metal was incorporated, the structure was stabilized by an extensive 3D network of hydrogen bonds and π-π stacking interactions. scispace.comresearchgate.net These non-covalent interactions are crucial in dictating the final supramolecular architecture.

Table 2: Examples of Metal-Organic Structures with Sulfonamide-Carboxylate Ligands

| Ligand | Metal Ion | Resulting Structure | Key Interactions | Reference |

| 3-((3-nitrophenyl)sulfonamido)propanoic acid | N/A (with 4,4'-bipyridine) | 3D Supramolecular Network (Cocrystal) | Hydrogen bonding, π-π stacking | scispace.comresearchgate.net |

| 4,4'-sulfonyldibenzoic acid | Ag(I) | 2D Metal-Organic Layer | Ag-O coordination | researchgate.net |

| 4,4'-sulfonyldibenzoic acid | Cu(II) | Coordination Polymer | Cu-O coordination | researchgate.net |

| Sulfonated Naphthalenedicarboxylic acid | Cu(II), Ca(II), Cd(II) | 1D Chain, 3D Frameworks | Metal-carboxylate coordination | researchgate.net |

The unique structures of coordination polymers derived from sulfonamido-propanoic acids give rise to interesting properties and potential applications. One significant area of research is proton conductivity. Porous coordination polymers that incorporate sulfonic acid groups have been shown to exhibit high proton conductivity, which is a key property for applications in fuel cell membranes. rsc.orgnih.gov By designing frameworks with ordered arrays of proton-donating groups (like carboxylic or sulfonic acids) on the pore surfaces, it is possible to create materials with efficient proton transport pathways. rsc.org

Another application is in the development of functional hybrid materials. Bioactive coordination polymers, such as those made with silver(I) and copper(II), have been used as dopants in polysaccharide films. researchgate.net These composite materials exhibit promising antibacterial and antibiofilm properties, demonstrating a strategy for applying coordination chemistry to create advanced biomedical materials. researchgate.net

Bioconjugation Strategies for Chemical Biology Probes and Advanced Research Tools

Bioconjugation is the process of chemically linking a molecule to a biomolecule, such as a protein or nucleic acid. This strategy is widely used to create chemical probes, which are essential tools for studying biological processes in real-time. The sulfonamido-propanoic acid scaffold, with its terminal carboxylic acid group, is well-suited for bioconjugation. The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines, such as the side chain of lysine (B10760008) residues on a protein surface.

While specific examples of bioconjugation with this compound are not detailed in the provided search results, the principles are well-established in chemical biology. For instance, the rapid conjugation of triazole derivatives to tyrosine residues illustrates a powerful method for labeling biomolecules. nih.gov A molecule like this compound could potentially be functionalized with a bioorthogonal handle (like an alkyne or azide) to participate in "click chemistry" reactions, enabling its attachment to specifically modified biomolecules. The development of such probes is a key goal in the creation of advanced tools for target discovery and validation in chemical biology.

Future Directions and Emerging Research Avenues for 3 4 Nitrophenylsulfonamido Propanoic Acid

Development as Molecular Probes for Specific Biological Pathways

The development of molecular probes is crucial for visualizing and understanding complex biological processes. The 3-(4-Nitrophenylsulfonamido)propanoic acid scaffold offers a promising starting point for the design of novel molecular probes, particularly those based on fluorescence quenching mechanisms.

The inherent properties of the 4-nitrophenyl group, a well-known fluorescence quencher, can be harnessed to create "turn-on" fluorescent probes. nih.govmdpi.comresearchgate.net In a typical design, a fluorophore could be strategically attached to the propanoic acid end of the molecule. In this state, the close proximity of the 4-nitrophenyl group would quench the fluorescence of the fluorophore through processes like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET). mdpi.comresearchgate.net

The key to the probe's function would be a specific cleavage or conformational change triggered by a biological event, such as the activity of a particular enzyme. nih.govrsc.org For instance, if the probe is designed to be a substrate for a specific enzyme, the enzymatic reaction could cleave the molecule, separating the fluorophore from the quenching 4-nitrophenylsulfonamido moiety. This separation would restore the fluorescence, providing a direct and measurable signal of the enzyme's activity. The propanoic acid portion of the molecule can act as a versatile linker, allowing for the attachment of various fluorophores and targeting moieties to direct the probe to specific cellular locations or biomolecules. nih.gov

Table 1: Potential Design Strategy for a "Turn-On" Fluorescent Probe

| Component of the Probe | Function | Example Moiety |

| This compound | Quencher and scaffold | Core structure |

| Fluorophore | Signal reporter | Coumarin, Fluorescein, Rhodamine |

| Linker | Connects fluorophore and quencher | Propanoic acid backbone |

| Enzyme-specific cleavage site | Trigger for fluorescence activation | Peptide or ester bond |

| Targeting group | Directs the probe to a specific location | Folic acid, RGD peptide |

This design strategy could be adapted to target a wide range of enzymes by modifying the cleavable linker. nih.gov Such probes would be invaluable tools for high-throughput screening of enzyme inhibitors and for real-time imaging of biological pathways in living cells. nih.gov

Exploration in Supramolecular Chemistry and Advanced Materials Science

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The structure of this compound contains multiple functional groups capable of participating in such interactions, making it an excellent building block for the construction of novel supramolecular assemblies and advanced materials.

A particularly promising area of exploration is the use of this compound as a ligand in the construction of metal-organic frameworks (MOFs). The carboxylic acid group can coordinate to metal ions, while the sulfonamide and nitro groups can provide additional binding sites and influence the porosity and functionality of the resulting framework. nih.gov Research on the closely related 3-((3-nitrophenyl)sulfonamido)propanoic acid has already demonstrated its utility in forming coordination polymers. nih.gov By carefully selecting the metal ions and reaction conditions, it should be possible to create MOFs with tailored properties for applications in gas storage, catalysis, and drug delivery.

Table 2: Functional Groups and Their Potential Roles in Supramolecular Assembly

| Functional Group | Potential Non-Covalent Interactions | Role in Supramolecular Structure |

| Carboxylic Acid | Hydrogen bonding (dimer formation), Coordination to metal ions | Formation of chains, sheets, and frameworks |

| Sulfonamide | Hydrogen bonding (donor and acceptor) | Cross-linking of supramolecular structures |

| Nitro Group | Dipole-dipole interactions, Weak hydrogen bonding | Fine-tuning of crystal packing and material properties |

| Phenyl Ring | π-π stacking | Stabilization of layered structures |

The self-assembly of β-amino acid derivatives, such as the β-alanine backbone of this compound, is also a growing area of interest for the creation of peptide-based nanomaterials. nih.gov

Methodological Advancements in Asymmetric Synthesis and Stereoselective Functionalization

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the asymmetric synthesis of this compound is of significant importance for its potential applications in drug discovery and as a chiral building block.

Recent advances in organocatalysis and transition-metal catalysis offer promising avenues for the enantioselective synthesis of this compound. nih.govnih.gov For instance, chiral aldehyde catalysts have been successfully employed in the asymmetric synthesis of various amino acid derivatives. nih.gov It is conceivable that a similar strategy could be developed for the stereoselective synthesis of this compound.

Furthermore, the development of methods for the stereoselective functionalization of the propanoic acid backbone would greatly expand the chemical space accessible from this scaffold. For example, the introduction of substituents at the α- or β-positions of the propanoic acid chain could be achieved using chiral catalysts to control the stereochemistry of the newly formed chiral centers. mdpi.com The synthesis of β-sultams, which are sulfonyl analogues of β-lactams, has been achieved through organocatalytic asymmetric cycloaddition, and these can be subsequently opened to yield a variety of β-aminosulfonyl derivatives. nih.gov

Table 3: Potential Strategies for Asymmetric Synthesis and Functionalization

| Synthetic Approach | Key Features | Potential Outcome |

| Chiral Aldehyde Catalysis | Utilizes chiral BINOL or pyridoxal-based catalysts to control stereoselectivity. nih.gov | Enantioselective synthesis of the this compound core. |

| Asymmetric Hydrogenation | Employs chiral transition-metal catalysts to stereoselectively reduce a prochiral precursor. | Access to enantiomerically pure this compound. |

| Stereoselective Alkylation | Introduction of substituents at the α- or β-positions of the propanoic acid backbone using chiral auxiliaries or catalysts. | Generation of a library of chiral derivatives with diverse functionalities. |

| β-Sultam Chemistry | Asymmetric synthesis of a β-sultam intermediate followed by nucleophilic ring-opening. nih.gov | Access to a wide range of chiral β-aminosulfonyl compounds. |

The availability of enantiomerically pure this compound and its derivatives would be crucial for investigating their structure-activity relationships in biological systems. nih.gov

Addressing Contemporary Challenges in Rational Drug Design through its Scaffold

The sulfonamide functional group is a well-established pharmacophore found in a wide range of clinically used drugs, including antibacterial, anti-inflammatory, and anticancer agents. openaccesspub.orgnih.gov The this compound scaffold combines this privileged functionality with a flexible β-amino acid linker, making it an attractive starting point for rational drug design.

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding of derivatives of this scaffold to the active sites of target enzymes. mdpi.comresearchgate.netmdpi.com By understanding the key interactions between the ligand and the protein, it is possible to rationally design modifications to the scaffold to improve its binding affinity and selectivity. For example, the 4-nitrophenyl group can be replaced with other substituents to modulate the electronic properties and steric bulk of the molecule, while the propanoic acid moiety can be derivatized to introduce additional functional groups that can interact with specific residues in the enzyme's active site. nih.gov

One area of particular interest is the development of inhibitors for enzymes that are overexpressed in cancer cells, such as carbonic anhydrases. nih.gov Sulfonamides are known to be potent inhibitors of these enzymes, and the this compound scaffold could be used to design novel and selective inhibitors. acs.org

Table 4: Potential Modifications of the Scaffold for Rational Drug Design

| Modification Site | Rationale | Potential Therapeutic Targets |

| 4-Nitrophenyl Group | Modulate electronic properties and steric interactions. | Carbonic Anhydrases, Kinases, Proteases |

| Propanoic Acid Moiety | Introduce additional functional groups for enhanced binding. | Enzymes with deep active site pockets. |

| Sulfonamide Linker | Alter the geometry and flexibility of the molecule. | Targets requiring specific conformational arrangements. |

The systematic exploration of the structure-activity relationships of derivatives of this compound has the potential to lead to the discovery of new drug candidates for a variety of diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-Nitrophenylsulfonamido)propanoic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis of nitroarylpropanoic acid derivatives often involves coupling reactions between sulfonamide precursors and propanoic acid backbones. For example, in analogous compounds, reactions in tetrahydrofuran (THF)/water mixtures with LiOH as a base have been used to hydrolyze esters to carboxylic acids . Optimizing pH (e.g., maintaining ~6 during acidification) and solvent polarity can enhance crystallinity and purity. Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the sulfonamide linkage and nitro-group positioning. Aromatic proton signals near δ 8.0–8.5 ppm typically indicate nitrophenyl groups.

- HPLC-MS : Reverse-phase HPLC with a C18 column and MS detection (e.g., ESI−) can assess purity and molecular ion peaks (e.g., [M−H]⁻ at m/z corresponding to C₉H₉N₂O₅S).

- Melting Point Analysis : Consistency in melting range (e.g., 80–90°C for similar nitro-substituted propanoic acids) indicates sample purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .

- Storage : Keep in airtight containers in cool, dry conditions away from ignition sources. Avoid exposure to moisture to prevent hydrolysis .

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound undergo metabolic transformation in biological systems, and what analytical methods track its metabolites?

- Methodological Answer : Nitroaryl compounds often undergo reductive metabolism via cytochrome P450 enzymes or gut microbiota. For example, nitro groups may be reduced to amines, forming 3-(4-Aminophenylsulfonamido)propanoic acid. Metabolites can be identified using:

- LC-HRMS : To detect phase I metabolites (e.g., hydroxylated or reduced forms) and phase II conjugates (e.g., glucuronides or sulfates) .

- Stable Isotope Tracing : N-labeled analogs can track nitro-group reduction pathways in in vitro hepatocyte models .

Q. What experimental strategies can assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC and characterize products using MS/MS .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and compare to controls using validated HPLC methods .

Q. How can researchers investigate the role of this compound in enzyme inhibition or protein-ligand interactions?

- Methodological Answer :

- Kinetic Assays : Use fluorogenic substrates or spectrophotometric methods (e.g., NADH depletion) to measure inhibition constants (Kᵢ) against target enzymes (e.g., proteases or kinases).

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to quantify binding affinity (KD) and thermodynamics .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses, guided by nitro-group interactions with active-site residues .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

- Methodological Answer :

- Replicate Studies : Repeat assays under identical conditions (e.g., cell lines, incubation times) to confirm reproducibility.

- Impurity Profiling : Use HPLC-UV/ELSD to check for batch-specific contaminants (e.g., unreacted nitrophenyl precursors) that may skew bioactivity .

- Orthogonal Assays : Validate findings with alternative methods (e.g., qPCR for gene expression vs. Western blot for protein levels).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.